molecular formula C10H7FN2O5 B2655097 4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid CAS No. 524731-77-9

4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B2655097
CAS No.: 524731-77-9
M. Wt: 254.173
InChI Key: TUPOUSSKZNAZQW-ONEGZZNKSA-N
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Description

4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group attached to an amino-oxobutenoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with maleic anhydride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Produces oxides and other oxidized derivatives.

    Reduction: Yields amino derivatives.

    Substitution: Results in various substituted phenyl derivatives.

Scientific Research Applications

4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects. The fluoro and nitro groups play a crucial role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-nitroaniline: Shares the fluoro-nitrophenyl group but lacks the oxobutenoic acid structure.

    4-Fluoro-3-nitrophenyl azide: Contains a similar aromatic structure with an azide group instead of the amino-oxobutenoic acid.

    4-Fluoro-3-nitrobenzoic acid: Similar aromatic structure with a carboxylic acid group.

Uniqueness

4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the fluoro and nitro groups, along with the amino-oxobutenoic acid structure, allows for versatile applications and interactions that are not observed in the similar compounds listed above.

Properties

IUPAC Name

(E)-4-(4-fluoro-3-nitroanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPOUSSKZNAZQW-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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